molecular formula C18H24N2OS3 B2412950 2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1396859-50-9

2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2412950
CAS No.: 1396859-50-9
M. Wt: 380.58
InChI Key: MTQPQGKRGPKCAK-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound featuring a rich structural framework, making it of particular interest to researchers in various fields such as synthetic chemistry, pharmacology, and materials science. Its unique composition and reactivity open numerous avenues for exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions:

  • Thiazole Formation: Starting with thiazole precursors, undergoes cyclization to form the dihydrothiazol-2-yl structure.

  • Piperidine Integration:

  • Thioether Bond Formation: The incorporation of benzylthio group to form the final thioether linkage. Reaction conditions often require mild to moderate temperatures with base catalysts.

Industrial Production Methods

Industrial production scales up these synthesis steps, optimizing yield and purity. Use of automated continuous flow reactors allows for precise control of reaction parameters, enhancing scalability. Solvent recovery and recycling processes are implemented to improve sustainability and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative transformations, altering its thiol groups.

  • Reduction: The thioether linkage may be reduced under specific conditions.

  • Substitution: Various nucleophiles can substitute the thioether or amine functional groups.

Common Reagents and Conditions

  • Oxidation: Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Sodium borohydride and lithium aluminum hydride are common.

  • Substitution: Reagents such as alkyl halides or acyl chlorides with appropriate catalysts.

Major Products

  • Oxidation: Disulfides or sulfoxides.

  • Reduction: Corresponding alcohols or hydrocarbons.

  • Substitution: Diverse substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Used as a building block in synthesizing complex organic molecules, contributing to the development of new materials and reagents.

Biology

Its reactivity and structural versatility make it a potential candidate for biological probes and inhibitors, useful in studying enzyme functions and pathways.

Medicine

Explored for pharmaceutical applications, particularly in designing new drug candidates due to its potential bioactivity.

Industry

Used in the development of specialty chemicals and advanced materials, offering unique properties for industrial applications.

Mechanism of Action

2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: Enzymes with thiol or amine active sites.

  • Pathways: Modulates enzymatic pathways by acting as an inhibitor or substrate analog.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-1-(4-methylpiperidin-1-yl)ethanone: Shares a similar core structure but with slight variations.

  • N-Benzylthio-4-piperidone: Differentiates primarily in the positioning and nature of substituents.

Uniqueness

2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone stands out due to its dihydrothiazol-2-yl incorporation, providing distinct reactivity and potential bioactivity profiles compared to its analogs.

Exploring this compound opens doors to myriad applications and contributes significantly to scientific advancements across diverse fields.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS3/c21-17(14-22-12-15-4-2-1-3-5-15)20-9-6-16(7-10-20)13-24-18-19-8-11-23-18/h1-5,16H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQPQGKRGPKCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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